REACTION_CXSMILES
|
[OH-].[Al+3:2].[OH-].[OH-].[C:5]([OH:10])(=[O:9])[CH:6]([CH3:8])[OH:7]>O>[C:5]([O-:10])(=[O:9])[CH:6]([CH3:8])[OH:7].[Al+3:2].[C:5]([O-:10])(=[O:9])[CH:6]([CH3:8])[OH:7].[C:5]([O-:10])(=[O:9])[CH:6]([CH3:8])[OH:7] |f:0.1.2.3,6.7.8.9|
|
Name
|
|
Quantity
|
2.21 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Al+3].[OH-].[OH-]
|
Name
|
|
Quantity
|
6.97 g
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
343 K
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A white suspension was obtained
|
Type
|
ADDITION
|
Details
|
this was diluted to 6% w/w solids for testing
|
Reaction Time |
70 h |
Name
|
|
Type
|
|
Smiles
|
C(C(O)C)(=O)[O-].[Al+3].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |